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Introduction
Desmethyl ferroquine (SSR97213) is the principal and biologically active metabolite of

ferroquine, a novel organometallic antimalarial agent.[1][2] Ferroquine itself was developed as

a chloroquine analogue with the strategic incorporation of a ferrocene moiety to overcome

chloroquine resistance.[3][4] Desmethyl ferroquine, a mono-N-demethylated derivative of its

parent compound, has demonstrated significant efficacy against both chloroquine-susceptible

and chloroquine-resistant strains of Plasmodium falciparum, the deadliest species of malaria

parasite.[1][2] This technical guide provides a comprehensive overview of the chemical

structure, synthesis, physicochemical properties, and biological activity of desmethyl
ferroquine, with a focus on its mechanism of action and the experimental methodologies used

for its evaluation.

Chemical Structure and Physicochemical Properties
Desmethyl ferroquine is characterized by a 4-aminoquinoline core linked to a ferrocene group

through a methylamino-methyl side chain. The key structural difference from ferroquine is the

presence of a methylamino group (-NHCH₃) in place of a dimethylamino group (-N(CH₃)₂).
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Property Value Reference

IUPAC Name

7-chloro-N-[[2-

(methylaminomethyl)cyclopent

a-2,4-dien-1-yl]methyl]quinolin-

4-amine;cyclopenta-1,3-

diene;iron(2+)

[5]

Synonyms
Mono-N-demethylferroquine,

SSR97213
[5]

CAS Number 903546-18-9 [1][5]

Molecular Formula C₂₂H₂₂ClFeN₃ [1][5]

Molecular Weight 419.73 g/mol [1][5]

SMILES

CNCC1=CC=C[C-]1CNC2=C3

C=CC(=CC3=NC=C2)Cl.

[CH-]1C=CC=C1.[Fe+2]

[5]

Appearance Light yellow to yellow solid [1]

Solubility

DMSO: 2.5 mg/mL (5.96 mM;

requires sonication) H₂O: < 0.1

mg/mL (insoluble)

[1][6]

Storage

Powder: -20°C for 3 years; 4°C

for 2 years. In solvent: -80°C

for 6 months; -20°C for 1

month.

[1]

Synthesis of Desmethyl Ferroquine
The synthesis of desmethyl ferroquine can be achieved through a convergent reductive

amination process, as outlined in patent literature for ferroquine and its metabolites.[7][8][9]

The general strategy involves the condensation of an appropriate aldehyde-amino ferrocene

intermediate with 7-chloroquinolin-4-amine, followed by reduction of the resulting imine.

General Synthetic Scheme:
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A detailed, step-by-step protocol from peer-reviewed literature specifically for desmethyl
ferroquine is not readily available. However, based on the patented methodology for

ferroquine and its analogues, the synthesis would proceed as follows:

Preparation of the Aldehyde-Amino Ferrocene Intermediate: Synthesis of 1-

(methylaminomethyl)-2-formyl-ferrocene. This key intermediate can be prepared from a

suitable ferrocene precursor through a series of reactions involving formylation and

aminomethylation.

Condensation: The aldehyde-amino ferrocene intermediate is condensed with 7-

chloroquinolin-4-amine in a suitable solvent, such as toluene, often in the presence of an

acid catalyst like p-toluenesulfonic acid, to form an imine intermediate.

Reduction: The imine is then reduced to the corresponding amine, desmethyl ferroquine. A

variety of reducing agents can be employed for this step, such as sodium borohydride in

ethanol.

Purification: The final product is purified using standard techniques such as column

chromatography and recrystallization to yield pure desmethyl ferroquine.

Characterization
The structural confirmation of synthesized desmethyl ferroquine would be performed using a

combination of spectroscopic and spectrometric techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be

used to confirm the presence and connectivity of all protons and carbons in the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to

determine the accurate mass of the molecule and confirm its elemental composition.

High-Performance Liquid Chromatography (HPLC): HPLC would be utilized to assess the

purity of the final compound.

Antimalarial Activity
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Desmethyl ferroquine exhibits potent in vitro activity against a wide range of P. falciparum

strains, including those resistant to chloroquine.

P. falciparum Strain IC₅₀ (nM) Reference

3D7 (Chloroquine-sensitive) 4.9 ± 0.9 [10]

W2 (Chloroquine-resistant) 12.0 ± 2.6 [10]

Clinical Isolates (Thai-Burmese

border, n=65)
37.00 (95% CI: 34.32 - 39.89) [11]

P. vivax (schizont maturation,

n=52)
77 (75% CIs: 14 - 205) [12]

Mechanism of Action: Inhibition of Heme
Detoxification
The primary mechanism of action for desmethyl ferroquine, similar to its parent compound

and other 4-aminoquinolines, is the inhibition of heme detoxification within the malaria

parasite's digestive vacuole.[13]

During its intraerythrocytic stage, the parasite digests large quantities of host hemoglobin,

releasing toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this

toxic heme into an inert, crystalline pigment called hemozoin (β-hematin). Desmethyl
ferroquine is believed to accumulate in the acidic digestive vacuole and interfere with this

polymerization process. This leads to the buildup of toxic free heme, which in turn causes

oxidative stress, damages cellular membranes, and ultimately leads to parasite death.
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Mechanism of Action: Inhibition of Heme Detoxification
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Experimental Workflow for Antimalarial Evaluation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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